molecular formula C12H16ClNO2S2 B11071064 N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide

N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B11071064
M. Wt: 305.8 g/mol
InChI Key: AQULQMCRLFLXAW-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound featuring a bicyclic structure combined with a thiophene ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane framework can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamide interactions.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic structure provides rigidity and specificity. The thiophene ring can participate in π-π interactions, enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methyl-arenesulfonamides: These compounds share the bicyclic and sulfonamide features but differ in the presence of an oxirane group.

    Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates: These compounds have a similar bicyclic structure but feature a benzoate group instead of a thiophene ring.

Uniqueness

N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of its bicyclic structure, thiophene ring, and sulfonamide group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H16ClNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C12H16ClNO2S2/c13-11-3-4-12(17-11)18(15,16)14-7-10-6-8-1-2-9(10)5-8/h3-4,8-10,14H,1-2,5-7H2

InChI Key

AQULQMCRLFLXAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CNS(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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